molecular formula C8H12ClNO B3085569 O-(2-methylbenzyl)hydroxylamine hydrochloride CAS No. 115777-56-5

O-(2-methylbenzyl)hydroxylamine hydrochloride

Cat. No.: B3085569
CAS No.: 115777-56-5
M. Wt: 173.64 g/mol
InChI Key: SBFMICWCOXGUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-Methylbenzyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C8H12ClNO and a molecular weight of 173.64 g/mol . It is commonly used in organic synthesis and research due to its reactivity and versatility.

Mechanism of Action

Target of Action

O-(2-methylbenzyl)hydroxylamine hydrochloride is a chemical compound that has been used in the synthesis of various pharmaceuticals . .

Mode of Action

It is known to be used as a reagent in the synthesis of hydroxylamines , which suggests that it may interact with its targets through the donation of the hydroxylamine group.

Biochemical Pathways

As a reagent used in the synthesis of hydroxylamines

Result of Action

It is known to be used as a reagent in the synthesis of hydroxylamines

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in an inert atmosphere at 2-8°C . The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-methylbenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(2-Methylbenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

O-[(2-methylphenyl)methyl]hydroxylamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-7-4-2-3-5-8(7)6-10-9;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFMICWCOXGUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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